molecular formula C13H11NO2 B1307578 Methyl 3-(3-pyridinyl)benzoate CAS No. 79601-27-7

Methyl 3-(3-pyridinyl)benzoate

Cat. No.: B1307578
CAS No.: 79601-27-7
M. Wt: 213.23 g/mol
InChI Key: HLFKAFNNGCVRIQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-pyridinyl)benzoate (MPB) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent, a ligand, and a molecular probe. It is a member of the pyridine family, which is an aromatic heterocyclic compound with a five-membered ring containing one nitrogen atom. MPB has been studied for its ability to bind to metal ions, as well as its potential to act as a catalyst in chemical reactions. In addition, MPB has been studied for its potential pharmacological applications, including its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Complex Chemical Structures and Material Science

Methyl 3-(3-pyridinyl)benzoate and its derivatives have been explored for constructing diverse Ag(I) complexes with asymmetric pyridyl and pyrimidyl amide ligands. These complexes have shown interesting properties due to Ag⋯Ag short contacts, π–π stacking interactions, and/or Ag⋯O interactions, which extend the dimensionalities of the structures. This exploration contributes significantly to material science, where the flexibility of ligands like this compound enables the adoption of cis and/or trans conformations in complex structures (Hsiao et al., 2012).

Electropolymerisation and Spectroelectrochemical Characterisation

In another study, a derivative of this compound was used in the synthesis of polypyrrole (PPy) films doped with Methyl Red (MR), demonstrating enhanced electrochromic properties. This application showcases the potential of this compound derivatives in developing advanced materials with specific electrochromic characteristics, indicating its relevance in creating smart windows and displays (Almeida et al., 2017).

Synthesis of Hyperbranched Aromatic Polyamide

The compound has also been used in the synthesis of hyperbranched aromatic polyamide, highlighting its utility in polymer science. Through thermal polymerization, researchers have been able to generate polymers with significant solubility and molecular weight, indicating the compound's potential in creating materials with desirable physical and chemical properties (Yang et al., 1999).

Coordination Chemistry and Photophysical Properties

This compound plays a crucial role in coordination chemistry, where it has been used to prepare zinc(II) benzoate complexes. These complexes have been characterised by elemental analysis, IR spectroscopy, thermal analysis, and X-ray structure determination, showcasing the compound's utility in forming structures with potential applications in catalysis and material science (Zeleňák et al., 2004).

Catalysis and Organic Synthesis

In catalysis, the reaction of this compound with NH3 over Montmorillonite K10 clay was studied, leading to the formation of benzonitrile and amides. This research highlights the compound's versatility in catalytic reactions, offering insights into new synthetic pathways for aromatic and aliphatic esters (Wali et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as acetylcholinesterase , which plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

If it functions similarly to related compounds, it may act as an inhibitor of its target enzyme . This means it could bind to the enzyme and prevent it from performing its normal function, leading to an accumulation of acetylcholine in the nervous system.

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Result of Action

If it acts as an inhibitor of acetylcholinesterase, it could potentially lead to an accumulation of acetylcholine in the nervous system . This could have various effects, depending on the specific context and concentration of the compound.

Properties

IUPAC Name

methyl 3-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFKAFNNGCVRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of diethyl(3-pyridyl)borane (176.4 g, 1.2mole), methyl-3-iodobenzoate(262 g, 1 mole), potassium phosphate (318.4 g, 1.5 mole) and tetrakistriphenlyphosphine palladium (0) (57.8 g, 0.05 mole) in DMF (1000 ml) was heated at 80 degrees under argon. After 10 h, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was filtered and washed with water. To the organic fraction was added concentrated HCL (65 ml). The organic layer was separated and extracted with aqueous HCl. The combined acid extractions were treated with ethyl acetate, followed by 50% aqueous sodium hydroxide (55 ml). The organic layer was separated, washed with water and saturated sodium bicarbonate solution, then dried over sodium sulfate. The solution was filtered and concentrated to give methyl-3-(pyridin-3-yl)benzoate (145.3 g).
Quantity
176.4 g
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reactant
Reaction Step One
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262 g
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potassium phosphate
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318.4 g
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reactant
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1000 mL
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solvent
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57.8 g
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of (3-(methoxycarbonyl)phenyl)boronic acid (600 mg, 3.33 mmol), 3-bromopyridine (479 mg, 3.0 mmol), K2CO3 (1.2 g, 9.0 mmol) and Pd(dppf)Cl2 (50 mg) in a solution of dioxane (10 mL) and H2O (2.5 mL) was stirred at 120° C. for 30 minutes with microwave heating under N2. The catalyst was then filtered and the filtrate concentrated. The residue was then purified by column chromatography to give the desired product and used directly in the next step. (630 mg Yield 90%).
Quantity
600 mg
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reactant
Reaction Step One
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479 mg
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reactant
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1.2 g
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reactant
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10 mL
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50 mg
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catalyst
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Quantity
2.5 mL
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solvent
Reaction Step One
Yield
90%

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